- Synthesis of 1S-(+)-(Camphorsulfonyl)oxaziridine, Huaxue Shijie, 2013, 54(12), 737-739
Cas no 94594-90-8 ((5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide)
94594-90-8 structure
Product Name:(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
CAS-Nr.:94594-90-8
MF:C10H17NO2S
MW:215.312481641769
MDL:MFCD00066271
CID:61737
PubChem ID:854020
Update Time:2025-07-12
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2R)-Bornane-10,2-sultam
- [3aS-(3aalpha,6alpha,7abeta)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (1S)-(-)-2,10,Camphor sultam
- (-)-10,2-Camphorsultam
- (1S,2R)-(-)-10,2-Camphorsultam
- (1S)-(-)-2,10-Camphorsultam
- (1S)-(?)-2,10-Camphorsultam
- (1S)-Camphorsultam
- (1S,5R)-10,10-Dimethyl-3-Thia-4-Azatricyclo[5.2.1.0(1,5)]Decane 3,3-Dioxide
- (3aS,6S,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- D-SultaM
- Oppolzer sultam
- Oppolzer's camphorsultam
- Oppolzer's sultam
- (1S,5R)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-Dioxide
- [3aS-(3aalpha,6alpha,7abeta)]-Hexahydro-8,8-dimethyl-2,2-dioxide-3H-3a,6-methano-2,1-benzisothiazole
- PubChem8144
- DPJYJNYYDJOJNO-NQMVMOMDSA-N
- EBD14772
- (1S)-Camphorsultam;(3aS,6S,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- 3H-3a,6-Methano-2
- 3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-, 2,2-dioxide, [3aS-(3aα,6α,7aβ)]- (ZCI)
- (-)-Camphorsultam
- (1S)-(-)-10,2-Camphorsultam
- (2R)-10,2-Camphorsultam
- (5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
- (1S)-(−)-2,10-Camphorsultam
- (1S,5R,7R)-10,10-dimethyl-3
- AKOS005146010
- MFCD00066271
- E-thia-4-azatricyclo[5.2.1.01,]decane-3,3-dione
- EN300-84883
- (1S)-(-)-2,10-Camphorsultam, 98%
- (1S)-(-)-10,2-Camphorsultam; (2R)-Bornane-10,2-sultam; Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole;
- (1S,5R,7R)-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.0,1,5]decane-3,3-dione
- (1S)-(-)-2,11-Camphorsultam
- SCHEMBL2831086
- 94594-90-8
- BP-12255
- (3aS,6R,7aR)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
-
- MDL: MFCD00066271
- Inchi: 1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1
- InChI-Schlüssel: DPJYJNYYDJOJNO-NQMVMOMDSA-N
- Lächelt: CC1([C@@H]2CC[C@@]31CS(=O)(=O)N[C@@H]3C2)C
- BRN: 83811
Berechnete Eigenschaften
- Genaue Masse: 215.09800
- Monoisotopenmasse: 215.098
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 381
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- XLogP3: 1.6
- Topologische Polaroberfläche: 54.6
Experimentelle Eigenschaften
- Farbe/Form: Weißes Pulver
- Dichte: 1.1469 (rough estimate)
- Schmelzpunkt: 182.0 to 186.0 deg-C
- Siedepunkt: 324.8ºC at 760 mmHg
- Flammpunkt: 150.3℃
- Brechungsindex: -31 ° (C=1, CHCl3)
- Wasserteilungskoeffizient: Slightly soluble in water.
- PSA: 54.55000
- LogP: 2.52390
- Spezifische Rotation: -33 º (c=4.9, CHCl3)
- Optische Aktivität: [α]19/D −32°, c = 5 in chloroform
- Löslichkeit: Nicht bestimmt
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S37/39
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Verpackungsgruppe:I; II; III
- Sicherheitsbegriff:6.1
- Lagerzustand:Sealed in dry,Room Temperature
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Zolldaten
- HS-CODE:2934991000
- Zolldaten:
China Zollkodex:
2934991000Übersicht:
2934991000. Sulfolacton und Sulfolactam. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299491000. Sultone und Sultame. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078916-1g |
1S)-(-)-2,10-Camphorsultam |
94594-90-8 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078916-5g |
1S)-(-)-2,10-Camphorsultam |
94594-90-8 | 98% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 078916-10g |
1S)-(-)-2,10-Camphorsultam |
94594-90-8 | 98% | 10g |
£24.00 | 2022-03-01 | |
| Fluorochem | 078916-25g |
1S)-(-)-2,10-Camphorsultam |
94594-90-8 | 98% | 25g |
£46.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15897-1g |
(1S,2R)-(-)-10,2-Camphorsultam, 99% |
94594-90-8 | 99% | 1g |
¥558.00 | 2023-02-22 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15897-5g |
(1S,2R)-(-)-10,2-Camphorsultam, 99% |
94594-90-8 | 99% | 5g |
¥2084.00 | 2023-02-22 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15897-25g |
(1S,2R)-(-)-10,2-Camphorsultam, 99% |
94594-90-8 | 99% | 25g |
¥6886.00 | 2023-02-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007960-1g |
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide |
94594-90-8 | 98% | 1g |
¥27 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007960-5g |
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide |
94594-90-8 | 98% | 5g |
¥49 | 2024-07-19 | |
| TRC | C175125-1g |
(1S)-Camphorsultam |
94594-90-8 | 1g |
$ 58.00 | 2023-09-08 |
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, rt; 15 h, reflux
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
- Chemistry of oxaziridines. 11. (Camphorylsulfonyl)oxaziridine: synthesis and properties, Journal of the American Chemical Society, 1988, 110(25), 8477-82
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
- Synthesis and structure of R-(+)-camphor derived N-propionyl sultam, Chemical Research in Chinese Universities, 1995, 11(1), 32-8
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 3 - 4 h, reflux; reflux → rt; 3 - 4 h, rt
1.2 Solvents: Ethyl acetate ; 0 °C
1.3 Reagents: Water ; 0 °C
1.2 Solvents: Ethyl acetate ; 0 °C
1.3 Reagents: Water ; 0 °C
Referenz
- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam, Organic Preparations and Procedures International, 2008, 40(2), 209-213
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- An effective and convenient method for the preparation of KAD-1229, Helvetica Chimica Acta, 2004, 87(8), 1935-1939
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
- Methylenecyclopropanes. XI. Asymmetric nickel(0)-catalyzed [3 + 2]-cycloadditions of methylenecyclopropanes with chiral derivatives of acrylic acid, Liebigs Annalen der Chemie, 1989, (8), 739-50
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Total Synthesis of Complex Biosynthetic Late-Stage Intermediates and Bioconversion by a Tailoring Enzyme from Jerangolid Biosynthesis, Journal of Organic Chemistry, 2018, 83(22), 14091-14101
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol , Water
Referenz
- A two-step synthesis of camphosultam, Synthetic Communications, 1995, 25(21), 3323-7
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
Referenz
- Improved method for the synthesis of (-)-camphorsultam, Huaxue Shiji, 2000, 22(4), 235-236
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
- 10-Camphorsulfonyl chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-8
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide ; 12 h
Referenz
- Stereoselective synthesis of (3S,5S,6S)-tetrahydro-6-isopropyl-3,5-dimethylpyran-2-one; a C5-epimer of a component of a natural sex pheromone of the wasp Macrocentrus grandii, the larval parasitoid of the European corn borer Ostrinia nubilalis, Tetrahedron: Asymmetry, 2011, 22(13), 1448-1454
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 6 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin, Organic Letters, 2018, 20(11), 3286-3290
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Isopropanol , Water ; 2 h, 30 - 40 °C; 2 h, 30 - 40 °C; 40 °C → 20 °C; 10 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1, 10 - 30 °C
1.3 Solvents: Water ; 1 h, 14 - 19 °C; 1 h, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 1, 10 - 30 °C
1.3 Solvents: Water ; 1 h, 14 - 19 °C; 1 h, 0 - 5 °C
Referenz
- Method for producing camphorsultam, European Patent Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referenz
- New fluorinating reagents. I. The first enantioselective fluorination reaction, Tetrahedron Letters, 1988, 29(47), 6087-90
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Asymmetric dihydroxylations of β-substituted N-(α,β-enoyl)bornane-10,2-sultams, Helvetica Chimica Acta, 1987, 70(7), 1666-75
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride
Referenz
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene, Tetrahedron Letters, 2013, 54(32), 4247-4249
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Raw materials
- (+)-Camphor
- (1S)-(-)-(10-Camphorsulfonyl)imine
- (1S)-(+)-10-Camphorsulfonamide
- (3S,4S,6S)-7-(8,8-dimethyl-2,2-dioxidotetrahydro-3a,6-methano-2,1-benzisothiazol-1(4H)-yl)-2,4,6-trimethyl-7-oxoheptan-3-ol
- (1S)-(+)-Camphor-10-sulphonic acid
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Preparation Products
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:94594-90-8)左旋樟脑磺内酰胺
Bestellnummer:LE1639609
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:30
Preis ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94594-90-8)(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
Bestellnummer:A847447
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:15
Preis ($):570.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:94594-90-8)(2R)-Bornane-10,2-sultam
Bestellnummer:1639609
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49
Preis ($):discuss personally
Email:sales2@senfeida.com
(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide Verwandte Literatur
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
94594-90-8 ((5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide) Verwandte Produkte
- 1933688-76-6((1S)-10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5decane-3,3-dione)
- 908291-17-8(1-Butanesulfonamide, N-[(3-aminotricyclo[3.3.1.13,7]dec-1-yl)methyl]-)
- 2138280-51-8((1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide)
- 153153-41-4(10,10-dimethyl-3lambda6-thia-4-azatricyclo5.2.1.0,1,5decane-3,3-dione)
- 108448-77-7((+)-10,2-Camphorsultam)
- 208646-30-4(1H-2,1-Benzothiazine, octahydro-, 2,2-dioxide, (4aR,8aS)-rel-)
- 345896-10-8(3H-3a,6-Methano-2,1-benzisothiazole,hexahydro-8,8-dimethyl-,2-oxide,(2R,3aS,6R,7aR)-(9CI))
- 2287289-73-8(5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide)
- 1346123-11-2(Isothiazolidine, 3-(1-methylethyl)-, 1,1-dioxide, (3S)-)
- 1932472-17-7(3H-3a,6-Methano-2,1-benzisothiazole, hexahydro-8,8-dimethyl-, 2,2-dioxide, (3aS,6S,7aS)-)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94594-90-8)左旋樟脑磺内酰胺
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:94594-90-8)(5R,7R)-10,10-dimethyl-3thia-4-azatricyclo[5.2.1.01?]decane 3,3-dioxide
Reinheit:99%
Menge:500g
Preis ($):570.0